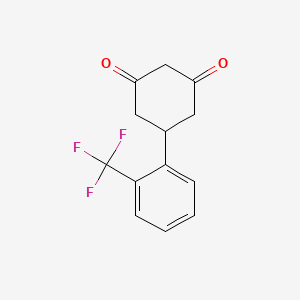

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXUINZCBBZSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345916 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-73-2 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Core Structure

An In-Depth Technical Guide to the Synthesis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

This compound is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure combines two key motifs: the cyclohexane-1,3-dione core, a versatile scaffold found in numerous natural products and bioactive molecules, and the 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl or ethyl group but with profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.

This guide provides a detailed examination of the synthetic strategies for constructing this valuable building block. We will explore the underlying chemical principles, provide a robust, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The compound serves as a crucial precursor for more complex molecules, including potential DNA targeting agents and intermediates for antiglaucoma medications.[1]

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing this compound lies in the stereoselective formation of the carbon-carbon bond at the C5 position of the cyclohexane ring. A logical retrosynthetic disconnection at this bond points toward a Michael-type conjugate addition, a cornerstone reaction in the formation of 5-substituted cyclohexane-1,3-diones.[2]

Two primary strategies emerge from this analysis:

-

Aryl Nucleophile Approach: This involves the 1,4-addition of a 2-(trifluoromethyl)phenyl nucleophile (such as a Grignard or organocuprate reagent) to a cyclohexenone-based Michael acceptor. While conceptually direct, this route presents significant practical challenges. Trifluoromethyl-substituted phenyl Grignard reagents are notoriously unstable, with a tendency for highly exothermic and potentially explosive decomposition.[3][4] Their safe generation and use require stringent safety protocols, including specialized reagents like those used in Knochel's magnesium-halogen exchange and strict control over concentration and temperature, making this approach less desirable for routine laboratory synthesis.[3][4][5]

-

Enolate Nucleophile Approach (Michael-Dieckmann Annulation): A more robust and safer strategy involves the reaction of a soft carbon nucleophile, such as the enolate of diethyl malonate, with an α,β-unsaturated carbonyl compound bearing the 2-(trifluoromethyl)phenyl moiety. This is followed by an intramolecular Dieckmann condensation to form the six-membered ring. This sequence is a classic and reliable method for constructing 5-substituted cyclohexane-1,3-dione systems.[2][6][7]

This guide will focus on the second approach, detailing a multi-step synthesis that proceeds through a Michael addition followed by a Dieckmann condensation, hydrolysis, and decarboxylation sequence. This pathway offers superior control, safety, and reliability.

Synthetic Workflow and Mechanism

The recommended synthetic pathway is a three-stage process starting from 2-(trifluoromethyl)benzaldehyde. The overall workflow is depicted below.

Caption: Overall synthetic workflow for the target compound.

The core of this synthesis is the annulation stage, which proceeds via a well-established mechanism.

Caption: Key mechanistic steps in the Michael-Dieckmann annulation pathway.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical transformations.[2][8] Researchers should conduct their own risk assessments and optimize conditions as necessary. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of Michael Acceptor - Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate

This stage utilizes a Horner-Wadsworth-Emmons (HWE) reaction, which is generally preferred over the classic Wittig reaction for its superior stereoselectivity (favoring the E-alkene) and the water-soluble nature of the phosphate byproduct, simplifying purification.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction & Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the target acrylate.

Stage 2 & 3: Michael-Dieckmann Annulation and Final Product Formation

This one-pot procedure combines the Michael addition, cyclization, hydrolysis, and decarboxylation steps.

-

Base & Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.1 eq) in absolute ethanol. This generates a fresh solution of sodium ethoxide. Caution: Reaction is exothermic and produces flammable hydrogen gas. Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise.

-

Michael Addition: To the resulting solution of sodiomalonic ester, add the previously synthesized ethyl 3-(2-(trifluoromethyl)phenyl)acrylate (1.0 eq) dropwise at room temperature.

-

Dieckmann Condensation: After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours to drive the intramolecular Dieckmann condensation. Monitor the cyclization by TLC.

-

Hydrolysis (Saponification): After cooling the mixture, add a solution of sodium hydroxide (NaOH, ~3 eq) in water. Return the mixture to reflux and heat for an additional 4-6 hours to ensure complete hydrolysis of the ester groups.

-

Workup & Decarboxylation: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form. Gently heat the acidified mixture to 50-60 °C for 1-2 hours to promote decarboxylation of the unstable β-keto acid intermediate.

-

Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Summary and Expected Outcomes

The following table provides representative data for the key transformation steps. Yields are illustrative and may vary based on reaction scale and optimization.

| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| HWE Reaction | NaH, Triethyl phosphonoacetate, 2-(CF₃)benzaldehyde | Anhydrous THF | 0 °C to RT | 12-16 h | 85-95% |

| Annulation | Sodium ethoxide, Diethyl malonate, Michael acceptor | Ethanol | Reflux | 4-6 h | - |

| Hydrolysis | NaOH (aq) | Ethanol/Water | Reflux | 4-6 h | - |

| Decarboxylation | HCl (aq) | Water | 50-60 °C | 1-2 h | 70-85% (from acrylate) |

Characterization: The final product, this compound (CAS 55579-73-2), is typically a white to off-white solid.[9] Its structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The compound exists in a tautomeric equilibrium between the dione and enol forms, which will be evident in spectroscopic data, particularly NMR.[2]

References

-

[Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route - PMC - NIH]([Link])

Sources

- 1. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]

- 2. studycorgi.com [studycorgi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 8. 5-(4-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 55579-73-2 [sigmaaldrich.com]

Foreword: The Strategic Importance of Fluorination in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of Trifluoromethylated Cyclohexane-1,3-diones

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of physicochemical and biological properties. Its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a molecule's potency, bioavailability, and pharmacokinetic profile.[1] This guide focuses on a specific, highly versatile class of fluorinated building blocks: trifluoromethylated cyclohexane-1,3-diones. These structures merge the potent influence of the CF₃ group with the rich synthetic utility of the cyclohexane-1,3-dione framework, a precursor for a plethora of synthetically significant compounds.[2] We will explore the synthesis, unique chemical properties, and reactivity of these compounds, providing researchers with the foundational knowledge to leverage their potential in creating next-generation pharmaceuticals and advanced materials.

Synthetic Pathways: Accessing the Core Scaffold

The utility of any chemical building block is predicated on its accessibility. The synthesis of trifluoromethylated cyclohexane-1,3-diones is most effectively achieved through a consecutive Michael-Claisen condensation process. This approach constructs the cyclic dione system while incorporating the trifluoromethyl group in a controlled manner.

A key reported method involves the reaction of a keto-ester, such as ethyl acetoacetate, with a trifluoromethylated Michael acceptor.[2] This strategy provides a reliable route to compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione, a foundational structure in this class.[2][3]

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione

This protocol is adapted from the methodology reported by Fadeyi and Okoro, which demonstrates a one-pot hydrolysis and acid-catalyzed decarboxylation approach.[2]

Objective: To synthesize 5-(trifluoromethyl)cyclohexane-1,3-dione from a suitable keto-ester and a trifluoromethylated Michael acceptor.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, establish an inert atmosphere using nitrogen or argon.

-

Base and Michael Adduct Addition: Add a strong base (e.g., sodium ethoxide) to a suitable solvent like anhydrous ethanol. To this solution, add the Michael adduct (e.g., ethyl acetoacetate) dropwise at room temperature.[4]

-

Michael Acceptor Addition: Slowly add the trifluoromethylated Michael acceptor (e.g., ethyl 4,4,4-trifluorocrotonate) to the reaction mixture.

-

Condensation Reaction: Stir the mixture at room temperature for a designated period (e.g., 12-24 hours) to allow the Michael addition and subsequent Claisen condensation to proceed.

-

Hydrolysis and Decarboxylation: Upon completion, the intermediate sodium salt is subjected to one-pot hydrolysis and acid-catalyzed decarboxylation.[2] This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.

-

Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure 5-(trifluoromethyl)cyclohexane-1,3-dione.

Caption: Synthetic workflow for 5-(trifluoromethyl)cyclohexane-1,3-dione.

Core Chemical Properties: The Trifluoromethyl Influence

The introduction of a CF₃ group onto the cyclohexane-1,3-dione scaffold imparts profound changes to its electronic and structural properties. These changes are most evident in the compound's acidity and its tautomeric equilibrium.

Enhanced Acidity: The Inductive Effect

The defining characteristic of the trifluoromethyl group is its powerful electron-withdrawing inductive effect. This effect significantly increases the acidity of protons on the molecule. For trifluoromethylated cyclohexane-1,3-diones, this manifests as a marked decrease in the pKa of the enolic proton compared to its non-fluorinated analogs.[5][6]

This enhanced acidity is a direct consequence of the stabilization of the resulting conjugate base (enolate). The CF₃ group pulls electron density away from the ring, delocalizing the negative charge on the enolate and making its formation more thermodynamically favorable.[5] This property is not merely a chemical curiosity; it is a critical feature that governs the reactivity of these molecules, making them excellent nucleophiles for a variety of synthetic transformations.

| Compound | Approximate pKa (in H₂O) | Key Influence |

| Cyclohexane-1,3-dione | 5.2 | Baseline acidity of the dicarbonyl system.[7] |

| 5-(Trifluoromethyl)cyclohexane-1,3-dione | < 4.0 (Estimated) | Strong inductive electron withdrawal by the CF₃ group stabilizes the conjugate base, increasing acidity.[6][8] |

Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, trifluoromethylated cyclohexane-1,3-diones exist as an equilibrium mixture of keto and enol tautomers. However, the presence of the CF₃ group heavily influences the position of this equilibrium. In nonpolar solvents, spectral evidence indicates that trifluoromethyl-β-diketones exist almost exclusively as a mixture of two chelated cis-enol forms.[9][10]

The strong intramolecular hydrogen bond in the enol form provides significant stabilization. The electron-withdrawing CF₃ group further influences which of the two possible enol forms is dominant, typically favoring the enol form that maximizes conjugation.[9][11]

Caption: Tautomeric equilibrium in trifluoromethylated cyclohexane-1,3-diones.

Spectroscopic Characterization

Precise characterization of these molecules is essential for confirming their synthesis and understanding their structure. NMR, IR, and MS spectroscopy are the primary tools for this purpose.

-

¹H NMR: The proton spectra are characterized by signals for the methylene protons of the cyclohexane ring. In the enol form, a downfield signal corresponding to the enolic hydroxyl proton is often observed, typically broadened by hydrogen bonding.

-

¹³C NMR: The carbon spectra are highly informative. The diketo form will show two distinct carbonyl signals. In the enol forms, the spectrum will show signals for the enolic carbons (C=C) and a single carbonyl carbon.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. Trifluoromethylated cyclohexane-1,3-diones will exhibit a singlet in the ¹⁹F NMR spectrum, with a characteristic chemical shift that can provide information about the electronic environment of the CF₃ group.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of the keto-enol equilibrium. The presence of the enol form is indicated by a broad absorption band for the O-H stretch and strong bands corresponding to the C=O and C=C stretching vibrations of the conjugated system.[9][10]

| Spectroscopic Feature | Keto Tautomer | Enol Tautomer |

| IR (C=O Stretch) | ~1715-1740 cm⁻¹ | ~1640-1660 cm⁻¹ (Chelated C=O) |

| IR (O-H Stretch) | Absent | ~2500-3200 cm⁻¹ (Broad) |

| ¹³C NMR (Carbonyl) | Two signals >190 ppm | One signal ~190-200 ppm |

| ¹H NMR (Enol OH) | Absent | >10 ppm (Broad singlet) |

Reactivity and Synthetic Applications

The true value of trifluoromethylated cyclohexane-1,3-diones lies in their reactivity, which makes them versatile intermediates for constructing more complex, fluorine-containing molecules.[2][3] Their chemistry is dominated by the nucleophilic character of the enolate and the electrophilic nature of the carbonyl groups.

Key Reaction Pathways

-

C-Alkylation/Acylation: The enhanced acidity of the active methylene position (C2) facilitates its deprotonation to form a highly stable enolate. This nucleophile can readily react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the C2 position.

-

O-Alkylation (Enol Ether Formation): Reaction with alkylating agents under specific conditions can lead to the formation of enol ethers, which are valuable intermediates in their own right.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with binucleophiles like hydrazine or hydroxylamine. This allows for the direct incorporation of the trifluoromethylated cyclohexane ring into diverse heterocyclic scaffolds relevant to medicinal chemistry.[14]

-

Oxidation: The active methylene group can be oxidized. For instance, reaction with cerium (IV) ammonium nitrate (CAN) can convert 5-(trifluoromethyl)cyclohexane-1,3-dione into the corresponding 1,2,3-trione, a highly functionalized and reactive intermediate.[15]

Caption: Key reaction pathways for trifluoromethylated cyclohexane-1,3-diones.

Conclusion: A Privileged Scaffold for Innovation

Trifluoromethylated cyclohexane-1,3-diones represent a class of chemical intermediates with exceptional potential. The interplay between the electron-withdrawing trifluoromethyl group and the inherent reactivity of the β-dione system creates a unique chemical profile characterized by high acidity, a stable enol form, and versatile reactivity. These properties make them highly valuable building blocks for the synthesis of complex molecules, particularly in the field of drug discovery where the inclusion of a CF₃ group is a proven strategy for optimizing pharmacological properties.[1][16] A thorough understanding of their synthesis, tautomerism, and reactivity, as outlined in this guide, is paramount for any scientist seeking to exploit their full synthetic potential.

References

-

Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727. Available from: [Link]

-

Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. Available from: [Link]

-

Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. Available from: [Link]

-

Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Available from: [Link]

-

Fadeyi, O. O., & Okoro, C. O. (2016). Synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione (cVTC): New trifluoromethyl building block. ResearchGate. Available from: [Link]

-

Various Authors. 5-(trifluoromethyl)cyclohexane-1,3-dione. Chemsrc. Available from: [Link]

-

Al-Kaabi, K., et al. (2015). Keto-enol tautomerism of the fluorinated diketones. ResearchGate. Available from: [Link]

-

Pearson Education. Rank these compounds in order of increasing acid strength. Study Prep in Pearson+. Available from: [Link]

-

Sperandio, O., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

OpenStax. (2024). 20.5: Substituent Effects on Acidity. Chemistry LibreTexts. Available from: [Link]

-

Chaume, G., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available from: [Link]

-

Zhang, W., et al. (2016). Recent applications of click chemistry in drug discovery. PubMed. Available from: [Link]

-

Cruciani, G., & Margaretha, P. (1990). 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones. Journal of Fluorine Chemistry, 49(2), 269–274. Available from: [Link]

-

Ivo Leito. (2022). Acidities of Fluorocompounds. University of Tartu. Available from: [Link]

-

El-Gazzar, A. A., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available from: [Link]

- Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

-

Wikipedia. (2023). 1,3-Cyclohexanedione. Wikipedia. Available from: [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block / Tetrahedron Letters, 2008 [sci-hub.ru]

- 4. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3 | Chemsrc [chemsrc.com]

- 5. Rank these compounds in order of increasing acid strength. | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. sci-hub.st [sci-hub.st]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones / Journal of Fluorine Chemistry, 1990 [sci-hub.ru]

- 13. Sci-Hub. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group / New Journal of Chemistry, 2006 [sci-hub.ru]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

spectroscopic analysis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive , a highly functionalized building block in modern organic synthesis.[1] As researchers and drug development professionals, a definitive structural elucidation of such intermediates is paramount. This document moves beyond a mere recitation of data, offering a deep dive into the causality behind experimental choices and the interpretation of complex spectral data arising from the molecule's unique structural features. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical framework. A central theme of this analysis is the critical influence of keto-enol tautomerism, a phenomenon inherent to β-diketones, which profoundly impacts the spectroscopic fingerprint of the title compound.[2][3]

Molecular Structure and Inherent Tautomerism

This compound (Molecular Formula: C₁₃H₁₁F₃O₂, Molecular Weight: 256.22 g/mol ) possesses a cyclohexane-1,3-dione core substituted at the 5-position with a 2-(trifluoromethyl)phenyl group.[4] The core of its chemical reactivity and spectroscopic complexity lies in its nature as a β-diketone. Such systems exist in a dynamic equilibrium between the diketo form and one or more enol tautomers.[5] This equilibrium is highly sensitive to the solvent environment, with polar, protic solvents often favoring the diketo form, while apolar solvents can stabilize the enol form through intramolecular hydrogen bonding.[2][5] For an unsymmetrically substituted cyclohexane-1,3-dione, two distinct mono-enol forms are possible, although one is typically favored due to conjugation.[6]

Figure 2: Workflow for IR Spectroscopic Analysis.

Spectral Interpretation

The IR spectrum will be a composite of absorptions from both the keto and enol forms. [7]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Enol) | 3200 – 2500 (Broad) | Enol Form Only. A very broad and often intense band, characteristic of a strongly hydrogen-bonded hydroxyl group. [8] |

| Aromatic C-H Stretch | 3100 – 3000 | Sharp, medium-intensity bands. |

| Aliphatic C-H Stretch | 2950 – 2850 | Sharp, medium-to-strong bands. |

| C=O Stretch (Diketone) | 1725 – 1690 | Keto Form. A strong, sharp absorption. May appear as a doublet due to symmetric/asymmetric stretching. [7][8] |

| C=O Stretch (Conjugated Ketone) | 1640 – 1580 | Enol Form Only. Shifted to lower frequency due to conjugation and H-bonding. [7] |

| C=C Stretch (Enol) | 1620 – 1550 | Enol Form Only. Absorption from the enolic double bond. |

| C-F Stretch | 1300 – 1100 | Multiple strong, sharp bands characteristic of the CF₃ group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides a reproducible fragmentation pattern, ideal for structural analysis and library matching.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition (C₁₃H₁₁F₃O₂) from the accurate mass of the molecular ion.

Fragmentation Analysis

-

Molecular Ion (M⁺˙): The spectrum will show the molecular ion peak at m/z 256 . The accurate mass measurement should confirm the elemental formula. The M+1 peak, arising from the natural abundance of ¹³C, will also be visible. [9]* Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions and neutral losses.

-

Loss of CF₃: A peak at m/z 187 ([M - CF₃]⁺) is possible, though less common than fragmentation on the other side of the aromatic ring.

-

Loss of the Phenyl Ring: Fragmentation of the C-C bond between the cyclohexane and phenyl rings.

-

Retro-Diels-Alder (RDA) type fragmentation: The cyclohexane ring can undergo characteristic cleavages. [10] * Loss of CO: A common fragmentation for cyclic ketones, leading to a peak at m/z 228 ([M - CO]⁺˙).

-

Figure 3: A simplified potential fragmentation pathway in EI-MS.

Conclusion

The structural validation of this compound requires a cohesive, multi-technique spectroscopic approach. No single technique can provide the complete picture. The analysis is critically informed by an understanding of the compound's keto-enol tautomerism, which manifests distinctly in NMR and IR spectra. ¹H and ¹³C NMR define the carbon-hydrogen framework, ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group, IR spectroscopy confirms the presence and nature of the carbonyl and hydroxyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. By integrating the data from these orthogonal techniques, researchers can achieve a high-confidence, self-validating structural assignment essential for its application in research and development.

References

-

Hansen, P.E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(1), 1189. [Link]

-

Molbase. (n.d.). 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE. Molbase. [Link]

-

Lacerda, V., et al. (2007). NMR and theoretical investigation of the keto-enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure, 828(1-3), 54-58. [Link]

-

Chemistry LibreTexts. (n.d.). Ketone Infrared Spectra. Chemistry LibreTexts. [Link]

-

Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Homework.Study.com. (n.d.). Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. Study.com. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

-

OpenStax. (n.d.). Interpreting Mass Spectra. Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. docbrown.info. [Link]

-

PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. PubChem. [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. Oregon State University. [Link]

-

Kuprov, I., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11, 5337. [Link]

-

ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]

Sources

- 1. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]

- 2. researchgate.net [researchgate.net]

- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. homework.study.com [homework.study.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Mechanism of Action of 5-Phenylcyclohexane-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcyclohexane-1,3-dione and its derivatives represent a versatile class of organic compounds with a growing portfolio of biological activities.[1][2] Initially recognized as key precursors in the synthesis of complex natural products and heterocycles, these molecules are now emerging as potent inhibitors of various enzymatic targets.[1][2] This guide provides an in-depth analysis of the mechanisms of action for this class of compounds, with a primary focus on their roles as enzyme inhibitors in oncology and infectious diseases. We will explore their interactions with targets such as receptor tyrosine kinases and bacterial toxins, detailing the structural basis for their activity and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Chemical Versatility and Biological Potential of Cyclohexane-1,3-diones

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry.[1][2] Its chemical properties, including the presence of a highly active methylene group and two carbonyl groups, allow for a wide range of synthetic modifications.[1] This structural flexibility has enabled the generation of large libraries of derivatives with diverse pharmacological profiles, ranging from anticancer and anti-inflammatory to herbicidal and antimicrobial activities.[1][3][4]

The addition of a phenyl group at the 5-position introduces further possibilities for modulating biological activity. The phenyl ring can be substituted with various functional groups to fine-tune properties like target affinity, selectivity, and pharmacokinetics. This guide will focus specifically on derivatives of 5-phenylcyclohexane-1,3-dione and their characterized mechanisms of action against key protein targets.

Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases in Oncology

A significant area of investigation for cyclohexane-1,3-dione derivatives is their potential as anticancer agents through the inhibition of receptor tyrosine kinases (RTKs).[3] RTKs like c-Met, VEGFR-2, and EGFR are often overexpressed in non-small-cell lung cancer (NSCLC) and other malignancies, making them prime therapeutic targets.[3]

Target: c-Met Kinase

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, migration, and invasion in many cancers.[3] Certain 5-phenylcyclohexane-1,3-dione derivatives have been identified as potential inhibitors of its enzymatic activity.[3]

Molecular Interaction: The inhibitory mechanism is believed to involve the competitive binding of the dione derivative to the ATP-binding pocket of the c-Met kinase domain. The cyclohexane-1,3-dione moiety can form crucial hydrogen bonds with hinge region residues, while the 5-phenyl group occupies a hydrophobic pocket, with substitutions on the phenyl ring further influencing binding affinity and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is strongly correlated with their structure.[3] Variations in substituents on the cyclohexane-1,3-dione core and the phenyl ring can dramatically alter inhibitory potency.[3] For instance, the introduction of specific groups can enhance interactions with the target enzyme, leading to improved efficacy.[3][5][6]

| Derivative Substitution | Target Kinase | Reported IC50 |

| Unspecified (General Class) | c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR, Pim-1 | Varies |

| Foretinib (Reference Drug) | c-Met | Nanomolar range |

Table 1: General inhibitory activities of cyclohexane-1,3-dione derivatives against various receptor tyrosine kinases. Specific IC50 values are highly dependent on the exact substitutions.[3]

Mechanism of Action II: Inhibition of Bacterial Toxins

Another promising therapeutic application for this class of compounds is in combating bacterial infections, particularly those caused by Clostridioides difficile. The primary virulence factors of C. difficile, toxins TcdA and TcdB, are glucosyltransferases that inactivate host Rho GTPases, leading to severe colitis.[7][8][9]

Target: Clostridioides difficile Toxin B (TcdB)

Small molecules, including derivatives of the cyclohexane-1,3-dione scaffold, have been investigated as direct inhibitors of C. difficile toxins.[8][10] These inhibitors can act through several mechanisms, including noncompetitive inhibition of the toxin's glucosyltransferase activity.[10] Specifically, they can inhibit the UDP-glucose hydrolysis activity of TcdB, a critical step in its pathogenic action.[8]

Molecular Interaction: The mechanism often involves non-covalent, tight-binding inhibition where the compound occupies a binding pocket adjacent to the active site, thereby preventing the substrate (UDP-glucose) from binding or being properly processed.[10][11] This allosteric or noncompetitive inhibition is a key strategy for developing specific and potent toxin inhibitors.

Experimental Elucidation of Mechanisms

Determining the precise mechanism of action requires a multi-faceted experimental approach. The following protocols outline the key methodologies used to characterize the inhibitory activity of 5-phenylcyclohexane-1,3-dione derivatives.

Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a specific mechanism of action follows a logical progression from initial screening to detailed biophysical characterization.

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of a 5-phenylcyclohexane-1,3-dione derivative required to inhibit 50% of a target enzyme's activity.

Objective: To quantify the potency of an inhibitor.

Materials:

-

Target enzyme (e.g., recombinant c-Met kinase, purified TcdB).

-

Substrate (e.g., ATP and a peptide for kinase; UDP-glucose for TcdB).

-

Inhibitor stock solution (e.g., 10 mM in DMSO).

-

Assay buffer.

-

96-well microplate.

-

Plate reader for detection (e.g., luminescence for kinase, absorbance for TcdB).

Procedure:

-

Prepare Serial Dilutions: Create a series of dilutions of the inhibitor in the assay buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

-

Enzyme Addition: Add a constant concentration of the target enzyme to each well of the microplate, except for the negative control wells.

-

Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate for the optimal reaction time.

-

Detection: Stop the reaction and measure the output signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Mass Spectrometry for Covalent Modification

While the primary mechanisms discussed are non-covalent, some dione derivatives can act as covalent inhibitors.[12] This protocol is used to confirm if an inhibitor forms a permanent covalent bond with its target enzyme.

Objective: To detect a mass increase in the target protein corresponding to the mass of the bound inhibitor.

Materials:

-

Target enzyme.

-

Inhibitor.

-

Reaction buffer.

-

Quenching solution (e.g., formic acid).

-

LC-MS/MS system (Liquid Chromatography-Mass Spectrometry).

Procedure:

-

Incubation: Incubate the target enzyme with a molar excess of the inhibitor for a sufficient time to allow for covalent bond formation. Include a control sample of the enzyme incubated with vehicle (e.g., DMSO).

-

Quenching: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Desalt the protein samples. Optionally, digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. The liquid chromatography step separates the protein or peptides. The mass spectrometer then measures their precise mass.

-

Data Analysis: Compare the mass spectra of the inhibitor-treated sample with the control sample. A mass shift equal to the molecular weight of the inhibitor in the treated sample confirms covalent modification. For digested samples, identify the specific peptide (and amino acid residue) that has been modified.

Signaling Pathway Interruption

The inhibition of enzymes like c-Met or TcdB by 5-phenylcyclohexane-1,3-dione derivatives leads to the disruption of downstream pathological signaling pathways.

Caption: Inhibition of TcdB and c-Met signaling pathways.

Conclusion and Future Directions

5-Phenylcyclohexane-1,3-dione derivatives are a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their mechanisms of action primarily involve the targeted inhibition of key enzymes in cancer and infectious diseases. The ability to readily modify their core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Future research should focus on obtaining co-crystal structures of these inhibitors with their targets to guide rational drug design and on optimizing their pharmacokinetic profiles for in vivo efficacy.

References

- Bender, K. O., Garland, M., & Ferreyra, J. A. (2015). A small-molecule antivirulence agent for treating Clostridium difficile infection.

- Chen, P., et al. (2019). Small-Molecule Allosteric Triggers of Clostridium difficile Toxin B Auto-proteolysis as a Therapeutic Strategy. Cell Chemical Biology, 26(1), 45-55.e9.

- Fettis, M. M., et al. (2018). Treatment of Clostridium difficile Infection with a Small-Molecule Inhibitor of Toxin UDP-Glucose Hydrolysis Activity. Antimicrobial Agents and Chemotherapy, 62(7), e00224-18.

- Tam, J., et al. (2015). Small Molecule Inhibitors of Clostridium difficile Toxin B-Induced Cellular Damage. Chemistry & Biology, 22(2), 175-185.

- Williams, R. J., et al. (2021). Inhibition of Clostridium difficile TcdA and TcdB toxins with transition state analogues.

- Zou, L. W., et al. (2019). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 10, 139.

- El-Damasy, D. A., et al. (2020). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 25(21), 5057.

- El-Sayed, M. A. A., et al. (2019). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 24(15), 2795.

-

Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. Retrieved from [Link]

- Kozlov, N. G., et al. (2001). Synthesis of Benzo[a]phenanthridine Derivatives by Condensation of N-Arylmethylene-2-naphthylamines with 5-Phenyl- and 5-(p-Methoxyphenyl)-1,3-cyclohexanediones. Russian Journal of General Chemistry, 71, 112-116.

- Markham, A. (2016). Bezlotoxumab: First Global Approval. Drugs, 76(18), 1777-1782.

- Mohareb, R. M., et al. (2012). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Journal of Agricultural and Food Chemistry, 60(26), 6544-6555.

- Murray, C. W., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(13), 2373-2382.

- Palcic, M. M., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology, 133(1), 125-133.

- Park, H. J., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry, 9(7), 1895-1899.

- PNAS. (2023). De novo design of potent inhibitors of clostridial family toxins. Proceedings of the National Academy of Sciences, 120(48), e2310118120.

- ResearchGate. (2021).

- ResearchGate. (2022). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.

- RSC Publishing. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors.

- Singh, A., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276.

- Tadesse, S., et al. (2011). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Chemical Neuroscience, 2(6), 317-325.

- Wang, Y., et al. (2017). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 138, 1051-1063.

- Zarghi, A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124584.

- Zarghi, A., et al. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2642.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]

- 6. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibition of Clostridium difficile TcdA and TcdB toxins with transition state analogues (Journal Article) | OSTI.GOV [osti.gov]

- 10. Small molecule inhibitors of Clostridium difficile toxin B-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

In-Depth Technical Guide to the Solubility of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that dictates their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, a molecule of interest in medicinal chemistry. Due to the absence of extensive empirical solubility data in public literature, this guide integrates a theoretical analysis based on molecular structure with predictive insights and established experimental methodologies. We will explore the compound's key structural features, predict its solubility profile across a range of organic solvents, provide a detailed protocol for empirical solubility determination, and discuss the underlying factors governing its dissolution. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction to this compound

Substituted cyclohexane-1,3-diones are versatile scaffolds in organic synthesis and are recognized as important intermediates for a variety of biologically active compounds, including natural products and pharmaceuticals.[1][2] The specific compound, this compound (CAS 55579-73-2), combines this valuable core with a trifluoromethyl-substituted phenyl ring.[3][4]

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance crucial drug-like properties.[5] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can significantly improve a molecule's pharmacokinetic profile, including membrane permeability and binding affinity.[5][6][7][8] Understanding the solubility of this compound is therefore paramount for its effective use, whether as a synthetic intermediate or a potential therapeutic agent itself. Solubility impacts reaction kinetics, purification strategies (e.g., crystallization), and, critically, the bioavailability of a final drug product.[9][10][11]

This guide will bridge the current knowledge gap by providing a foundational understanding of the solubility of this compound based on first principles and established analytical techniques.

Physicochemical and Structural Analysis

The solubility of an organic molecule is governed by the principle of "like dissolves like," where the interplay of polarity, hydrogen bonding capability, and molecular size determines the interactions between solute and solvent.[9]

Molecular Structure:

The structure of this compound can be deconstructed into three key components that influence its solubility:

-

Cyclohexane-1,3-dione Core: This β-dicarbonyl moiety is the primary polar region of the molecule. The two ketone groups act as hydrogen bond acceptors. Crucially, this system can exist in equilibrium between its diketo form and a more stable enol tautomer, 3-hydroxycyclohex-2-enone.[13] This keto-enol tautomerism is solvent-dependent and introduces a hydroxyl group in the enol form, which can act as a hydrogen bond donor.[14][15] The presence of this tautomerism suggests an increased affinity for polar protic solvents.

-

Phenyl Group: The aromatic phenyl ring is a large, nonpolar, and hydrophobic component. This feature promotes solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

Trifluoromethyl (-CF3) Group: Attached to the phenyl ring, the -CF3 group is highly lipophilic and electron-withdrawing.[5][7][16] Its presence significantly increases the overall lipophilicity (hydrophobicity) of the molecule, which is expected to enhance solubility in nonpolar organic solvents.[7]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The molecule possesses both polar (dione/enol) and nonpolar (trifluoromethylphenyl) regions, giving it a balanced but complex solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The enol tautomer's hydroxyl group can hydrogen bond with the solvent. The ketone oxygens also act as H-bond acceptors. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar dione core. DMSO is an excellent solvent for many organic compounds. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The nonpolar trifluoromethylphenyl group will interact favorably with the aromatic solvent via π-π stacking and van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can effectively solvate both moderately polar and nonpolar regions of the molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The large, nonpolar phenyl and -CF3 groups provide some affinity, but the polar dione core will limit solubility significantly. |

Standardized Protocol for Experimental Solubility Determination

Accurate solubility prediction is a significant scientific challenge; therefore, experimental determination is essential.[17] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[18][19]

4.1 Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

4.2 Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).[11]

4.3 Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[20] Preliminary experiments can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[11]

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., HPLC-UV) by plotting the instrument response against concentration.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.4 Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility

Several environmental and structural factors can modulate the solubility of this compound.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, an increase in temperature will generally lead to an increase in solubility. This relationship should be determined empirically for specific solvent systems.

-

Solvent Polarity: As detailed in the predicted profile, the polarity of the solvent is a dominant factor. A systematic screening of solvents across the polarity spectrum is the most effective way to identify an optimal solvent for a specific application like crystallization or formulation.

-

Keto-Enol Tautomerism: The position of the keto-enol equilibrium is highly dependent on the solvent.[14] Protic solvents can stabilize the enol form through hydrogen bonding, potentially increasing solubility compared to aprotic solvents of similar polarity where the diketo form may predominate.[21]

-

Crystalline Structure (Polymorphism): The solid-state form of the compound (i.e., its crystal lattice energy) significantly impacts solubility. Different polymorphs or the amorphous state of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in any solubility study.

5.1 Interplay of Molecular and Solvent Factors

Caption: Factors Governing Compound Solubility.

Conclusion

While specific experimental data for the solubility of this compound is not widely available, a detailed analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The molecule's dual polar and nonpolar characteristics suggest it will have moderate to high solubility in a range of solvents, particularly polar aprotic and protic ones. For drug development professionals, this predictive analysis serves as a crucial starting point, but it must be complemented by rigorous experimental verification. The standardized shake-flask protocol provided herein offers a reliable framework for obtaining the precise, quantitative data needed for process optimization, formulation development, and successful project advancement.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- How To Predict Solubility Of Organic Compounds?. YouTube.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry.

- A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD..

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Trifluoromethyl group. Grokipedia.

- Trifluoromethyl group. Wikipedia.

- a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... Homework.Study.com.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- 5-[2-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione | CAS 55579-73-2. Santa Cruz Biotechnology.

- 5-[2-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione | 55579-73-2. Sigma-Aldrich.

- 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. PubChem.

Sources

- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 5-[2-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. grokipedia.com [grokipedia.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. d-nb.info [d-nb.info]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 55579-73-2)

Abstract

This technical guide provides a comprehensive overview of 5-(2-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 55579-73-2), a versatile fluorinated organic compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as a synthetic intermediate and its potential biological activities. While detailed biological data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related cyclohexane-1,3-dione derivatives to provide insights into its potential mechanisms of action and experimental applications.

Introduction and Molecular Overview

This compound is a substituted cyclic diketone. The presence of a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, enhancing its potential as a valuable building block in medicinal chemistry and materials science.[1][2] The cyclohexane-1,3-dione scaffold is a key structural motif in a variety of biologically active compounds, including natural products and synthetic drugs with herbicidal, anti-inflammatory, and anticancer properties.[3][4] This guide will explore the known characteristics of this compound and the inferred potential based on the broader class of 5-aryl-cyclohexane-1,3-diones.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 55579-73-2 | [5][6][7] |

| Molecular Formula | C₁₃H₁₁F₃O₂ | [5][6][7] |

| Molecular Weight | 256.22 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | Inferred from typical properties of similar compounds. |

| InChI Key | YRXUINZCBBZSLH-UHFFFAOYSA-N | [5][] |

Safety Information:

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of cyclohexane-1,3-dione derivatives can be achieved through the base-catalyzed conjugate addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[3] For the target compound, this would involve the reaction of a suitable precursor with 2-(trifluoromethyl)benzaldehyde.

Below is a proposed synthetic workflow based on these established methods.

Caption: Proposed synthetic workflow for this compound.

Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic and cyclohexanedione protons and carbons, respectively. The trifluoromethyl group would be identifiable in ¹⁹F NMR.

-

Mass Spectrometry (MS): To confirm the molecular weight of 256.22 g/mol .[5][6][7]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the dione moiety.

Potential Applications and Biological Activity

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its biological activities, while not extensively studied for this specific compound, can be inferred from related structures.

Synthetic Intermediate

This compound is a precursor for the synthesis of various bioactive molecules. One notable example is its potential use in the preparation of antiglaucoma agents like Travoprost.[1] Travoprost is a prostaglandin F2α analogue, and its synthesis involves the use of a trifluoromethylphenoxy precursor, which can be derived from 3-(trifluoromethyl)phenol.[5][10]

Antimicrobial Activity

Derivatives of cyclohexane-1,3-dione have demonstrated antimicrobial properties.[2][][9] While specific data for CAS 55579-73-2 is not available, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[][10]

4.2.1. Putative Mechanism of Action

The antimicrobial mechanism of cyclohexane-1,3-diones is not fully elucidated. However, studies on the structurally related cyclohexane triones suggest that they may act by disrupting the bacterial cell membrane's integrity and inhibiting the transport of low-molecular-weight hydrophilic substances into the bacterial cell.[11] This mechanism is similar to that of the antiseptic hexachlorophene.

Caption: Putative antimicrobial mechanism of action for cyclohexane-1,3-dione derivatives.

Anticancer Potential

Numerous studies have explored the anticancer properties of cyclohexane-1,3-dione derivatives.[6][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[1][6][12] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

Experimental Protocols

The following are generalized protocols for the evaluation of the biological activity of this compound, based on standard methodologies for this class of compounds.

Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method provides a qualitative assessment of the antimicrobial activity.

-

Prepare Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Apply Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disk serves as a negative control.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.[9]

-

Cell Seeding: Cancer cells (e.g., H460, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a fluorinated building block with significant potential in synthetic and medicinal chemistry. While comprehensive biological data for this specific compound is not widely published, the known activities of related cyclohexane-1,3-dione derivatives suggest promising avenues for future research, particularly in the development of novel antimicrobial and anticancer agents. Further investigation is warranted to fully elucidate its mechanism of action and to explore its potential in drug discovery and development.

References

-

Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Pharmacology & Pharmacy, 5, 1057-1073. [Link]

-

Raja Chinnamanayakar, Ezhilarasi M.R., Prabha B., & Kulandhaivel M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 23-31. [Link]

-

Fadeyi, O. O., & Okoro, U. C. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building blocks. Tetrahedron Letters, 49(45), 6417-6419. [Link]

-

Ezhilarasi, M. R., & Chinnamanayakar, R. (2018). Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h) Antimicrobial susceptibility testing against Candida albicans. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). Cyclohexane-1,3-Dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(4), 3489-3505. [Link]

-

National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. ntp.niehs.nih.gov. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

-

Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial agents and chemotherapy, 32(6), 814–818. [Link]

-

PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Khan, A. U., et al. (2018). In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis. International journal of antimicrobial agents, 52(2), 259–265. [Link]

- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Di Maio, A., et al. (2021). Aurones and their derivatives as promising antimicrobial molecules. Sciforum, mdpi. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. Retrieved from [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry, 97, 103667. [Link]

-

Banert, K., & Singh, N. (2019). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 43(35), 13876-13884. [Link]

-

Kumar, A., & Sharma, S. (2020). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect, 5(42), 13197-13223. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]